7-Chloropyrido[2,3-D]pyrimidin-4-OL
Overview
Description
7-Chloropyrido[2,3-D]pyrimidin-4-OL is a heterocyclic compound . It is a key intermediate when preparing active pharmaceutical ingredients . It is known in the literature as being an intermediate to manufacture including but not limited to ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363 and pevonedistat .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The final structure of 7-Chloropyrido[2,3-D]pyrimidin-4-OL is characterized by 1H, 13C, and 2D NMR, MS, FTIR . In addition, the crystal structure of the title compound is determined by X-ray diffraction .Chemical Reactions Analysis
A series of new pyrrolo[2,3-d]pyrimidine derivatives were prepared in good yields via the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol .Physical And Chemical Properties Analysis
The molecular formula of 7-Chloropyrido[2,3-D]pyrimidin-4-OL is C7H4ClN3O. It has an average mass of 181.579 Da and a monoisotopic mass of 181.004288 Da .Scientific Research Applications
- Pharmaceuticals
- Summary of Application : Pyridopyrimidine derivatives, including 7-Chloropyrido[2,3-D]pyrimidin-4-OL, have shown therapeutic interest and are present in relevant drugs . They have been studied in the development of new therapies .
- Methods of Application : The synthetic protocols to prepare these pyridopyrimidine derivatives vary . The specific method for synthesizing 7-Chloropyrido[2,3-D]pyrimidin-4-OL is not mentioned in the sources I found.
- Results or Outcomes : The pyridopyrimidine moiety has been studied in numerous publications, studies, and clinical trials due to its biological potential . Specific results or outcomes for 7-Chloropyrido[2,3-D]pyrimidin-4-OL were not found in the sources I found.
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Anti-tubercular Activity
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Potential Activity Against Rheumatoid Arthritis
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Potential Antitumor Activity
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Potential Activity Against Breast Cancer
Safety And Hazards
Future Directions
The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line . All the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400; thus, likely to maintain drug-likeness during lead optimization .
properties
IUPAC Name |
7-chloro-3H-pyrido[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-5-2-1-4-6(11-5)9-3-10-7(4)12/h1-3H,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUXDXKIOOOGCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloropyrido[2,3-D]pyrimidin-4-OL |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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